nTzDpa
Overview
Description
nTZDpa is a non-thiazolidinedione compound that acts as a selective modulator of the peroxisome proliferator-activated receptor gamma. The compound has also shown promise as an antidiabetic agent due to its ability to modulate the peroxisome proliferator-activated receptor gamma without causing the adverse effects associated with full agonists .
Mechanism of Action
Target of Action
nTzDpa is a potent, selective non-thiazolidinedione PPARγ partial agonist . The primary target of this compound is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that plays a critical role in adipocyte gene expression and differentiation .
Mode of Action
This compound binds potently to PPARγ with high selectivity . It serves as a selective, potent PPARγ partial agonist and is able to antagonize the activity of PPARγ full agonists .
Biochemical Pathways
It is known that this compound produces altered pparγ conformational stability compared to full agonists . This altered conformational stability can lead to distinctive gene expression profiles and reduced adipogenic cellular effects .
Result of Action
This compound has been shown to modulate metabolism and insulin sensitivity without causing cardiac hypertrophy in mice in vivo . It also has antimicrobial activity, effectively killing both growing and persistent Staphylococcus aureus cells by lipid bilayer disruption .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other antimicrobial agents, as this compound has been shown to act synergistically with aminoglycosides . .
Biochemical Analysis
Biochemical Properties
nTzDpa plays a significant role in biochemical reactions, particularly as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . It interacts with enzymes and proteins, including PPAR-γ, to modulate gene expression and cellular metabolism .
Cellular Effects
This compound influences cell function by regulating gene expression programs in response to ligand binding . It impacts cell signaling pathways and cellular metabolism, thereby affecting various types of cells and cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as PPAR-γ . It can activate or inhibit enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . It can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of nTZDpa involves several steps, starting with the preparation of the core scaffold. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity .
Chemical Reactions Analysis
nTZDpa undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .
Scientific Research Applications
nTZDpa has been extensively studied for its antimicrobial properties, particularly against drug-resistant and persistent bacterial infections . It has shown efficacy in killing both growing and dormant bacterial cells by disrupting the lipid bilayer of the bacterial membrane . In addition to its antimicrobial applications, this compound has been investigated for its potential use in treating diabetes and metabolic disorders . It acts as a partial agonist of the peroxisome proliferator-activated receptor gamma, which plays a crucial role in regulating glucose and lipid metabolism .
Comparison with Similar Compounds
nTZDpa is unique in its ability to act as a selective modulator of the peroxisome proliferator-activated receptor gamma without causing the adverse effects associated with full agonists . Similar compounds include thiazolidinediones, which are also peroxisome proliferator-activated receptor gamma agonists but often cause weight gain and cardiac hypertrophy . Other membrane-active antimicrobial agents, such as aminoglycosides, also exhibit similar antibacterial properties but may have different mechanisms of action and toxicity profiles .
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-phenylsulfanylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2NO2S/c23-15-8-6-14(7-9-15)13-25-19-11-10-16(24)12-18(19)21(20(25)22(26)27)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPOTURDKDMIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N(C3=C2C=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433292 | |
Record name | nTzDpa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118414-59-8 | |
Record name | nTzDpa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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